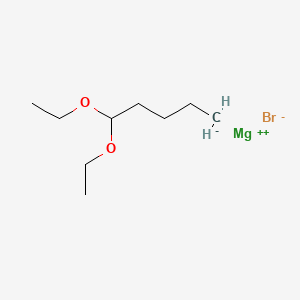
Magnesium, bromo(5,5-diethoxypentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo(5,5-diethoxypentyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 5,5-diethoxypentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Magnesium, bromo(5,5-diethoxypentyl)- typically involves the reaction of magnesium turnings with 5,5-diethoxypentyl bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is commonly used as the solvent.
Catalyst: Iodine or a small amount of 1,2-dibromoethane can be used to initiate the reaction by activating the magnesium surface.
Industrial Production Methods
In an industrial setting, the production of Magnesium, bromo(5,5-diethoxypentyl)- follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with mechanical stirrers and reflux condensers.
Continuous addition: The 5,5-diethoxypentyl bromide is added gradually to control the exothermic reaction.
Purification: The product is purified by distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(5,5-diethoxypentyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Reagents: Carbonyl compounds, halides, and other electrophiles.
Conditions: Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent hydrolysis.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Coupled Products: Formed in cross-coupling reactions with various electrophiles.
Scientific Research Applications
Magnesium, bromo(5,5-diethoxypentyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Magnesium, bromo(5,5-diethoxypentyl)- involves the formation of a highly reactive organomagnesium species. This species acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets include carbonyl groups, halides, and other electrophilic functional groups. The pathways involved typically include nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo(5,5-dimethoxypentyl)-
- Magnesium, bromo(5,5-diethoxyhexyl)-
- Magnesium, bromo(5,5-dipropoxypentyl)-
Uniqueness
Magnesium, bromo(5,5-diethoxypentyl)- is unique due to its specific 5,5-diethoxypentyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
Properties
CAS No. |
142893-84-3 |
|---|---|
Molecular Formula |
C9H19BrMgO2 |
Molecular Weight |
263.46 g/mol |
IUPAC Name |
magnesium;1,1-diethoxypentane;bromide |
InChI |
InChI=1S/C9H19O2.BrH.Mg/c1-4-7-8-9(10-5-2)11-6-3;;/h9H,1,4-8H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
FFOGVHYXLLLPDY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(CCC[CH2-])OCC.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















